3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
3,8-Dipropionyl-3,8-diazabicyclo(321)octane is a bicyclic compound with a unique structure that includes two nitrogen atomsIts molecular formula is C12H20N2O2, and it has a molecular weight of 224.3 g/mol .
Preparation Methods
The synthesis of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane typically involves the acylation of 3,8-diazabicyclo(3.2.1)octane with propionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane .
Chemical Reactions Analysis
3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Its potential analgesic properties make it a candidate for pain management research.
Industry: It may be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, potentially modulating pain signals and providing analgesic effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
3,8-Diazabicyclo(3.2.1)octane: The parent compound without the propionyl groups.
3,8-Diazabicyclo(3.2.1)octane-3-carboxylic acid tert-butyl ester: A derivative with a carboxylic acid ester group.
8-Benzyl-3,8-diazabicyclo(3.2.1)octane: A derivative with a benzyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific propionyl substitutions, which may confer distinct chemical and biological properties compared to its analogues.
Properties
CAS No. |
63977-69-5 |
---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13-7-9-5-6-10(8-13)14(9)12(16)4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
AFIXAFUSSQHYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2CCC(C1)N2C(=O)CC |
Origin of Product |
United States |
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